molecular formula C20H18O7 B098168 gamma-Rhodomycinone CAS No. 17514-35-1

gamma-Rhodomycinone

Cat. No. B098168
CAS RN: 17514-35-1
M. Wt: 370.4 g/mol
InChI Key: IYYYSIPRDYPSFJ-WOJBJXKFSA-N
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Description

Gamma-Rhodomycinone is a secondary metabolite produced by Streptomyces species. It is a member of the anthracycline family of antibiotics and exhibits potent antitumor activity. Gamma-Rhodomycinone has been the subject of extensive research due to its promising therapeutic potential in the treatment of cancer.

Scientific Research Applications

Structural Analysis of Gamma-Rhodomycinone

  • Crystal and Molecular Structure Analysis : Gamma-Rhodomycinone's structure and relative configuration were determined through a three-dimensional X-ray analysis using the convolution molecule method. This study lays the foundation for understanding its chemical properties and potential applications (Rohrl & Hoppe, 1970).

Cancer Research and Gamma-Rhodomycinone

  • Differentiation Inducing Activity in Cancer Cells : Gamma-Rhodomycinone, as an aglycone part of certain anthracyclines, was studied for its differentiation-inducing activity in Friend leukemia cells. The study found that while gamma-Rhodomycinone itself did not induce differentiation, it was cytotoxic. This highlights its potential relevance in cancer treatment strategies (Tsuji et al., 1986).
  • Glycosyltransferase Gene in Anthracycline Antibiotic Biosynthesis : A study on the biosynthesis of beta-rhodomycin, an anthracycline antibiotic, identified a glycosyltransferase gene, which is crucial for the glycosylation of epsilon-rhodomycinone in beta-rhodomycin biosynthesis. This gene's function was verified through gene disruption and complementation tests, suggesting its role in the production pathway of anthracycline antibiotics, which have significant anticancer properties (Miyamoto et al., 2002).
  • Synthesis of Episilon-Rhodomycinone Glycosides : The synthesis of various episilon-rhodomycinone glycosides was explored, demonstrating the diversity in the structural modification of rhodomycinone derivatives. These synthesized compounds, including episilon-rhodomycinone glycosides, showed activity against P388 tumors, indicating their potential as anticancer agents (Khadem et al., 1977).

properties

CAS RN

17514-35-1

Product Name

gamma-Rhodomycinone

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O7/c1-2-20(27)7-6-9-12(19(20)26)18(25)14-13(16(9)23)17(24)11-8(15(14)22)4-3-5-10(11)21/h3-5,19,21,23,25-27H,2,6-7H2,1H3/t19-,20-/m1/s1

InChI Key

IYYYSIPRDYPSFJ-WOJBJXKFSA-N

Isomeric SMILES

CC[C@]1(CCC2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

SMILES

CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Canonical SMILES

CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

synonyms

(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-5,12-naphthacenedione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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